PU139

Epigenetics Enzyme Inhibition Chemical Biology

Researchers studying functional redundancy across HAT subfamilies often find that isoform-selective probes (e.g., PU141, C646) fail to recapitulate broad cellular hypoacetylation phenotypes. PU139 addresses this gap as a rigorously validated pan-HAT inhibitor with documented multi-target engagement across both GNAT (Gcn5, PCAF) and p300/CBP families. • Pan-HAT inhibition: IC50 values of 2.49 μM (CBP), 5.35 μM (p300), 8.39 μM (Gcn5), 9.74 μM (PCAF). • Caspase-independent cell death induction in apoptosis-resistant SK-N-SH neuroblastoma; in vivo synergy with doxorubicin (25 mg/kg i.p.) validated in xenograft models. • Cross-species probe utility: penetrates S. mansoni worm tissues to suppress Smp14 promoter activity, linking HAT inhibition to egg viability.

Molecular Formula C12H7FN2OS
Molecular Weight 246.26 g/mol
Cat. No. B1678330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU139
SynonymsPU139;  PU-139;  PU 139
Molecular FormulaC12H7FN2OS
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H
InChIKeyQMCIVCACYJRAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PU139: Pan-HAT Inhibitor Overview


PU139 (CAS: 158093-65-3) is a synthetic, small-molecule pyridoisothiazolone compound characterized as a potent, unselective pan-inhibitor of histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs) [1]. It demonstrates broad inhibitory activity against multiple members of the HAT family, including Gcn5 (KAT2A), PCAF (KAT2B), CBP (KAT3A), and p300 (KAT3B), distinguishing it from isoform-selective probes [1]. Beyond its well-documented anticancer activity in neuroblastoma models, PU139 has been validated as a chemical probe to interrogate HAT-dependent gene regulation in the parasitic flatworm *Schistosoma mansoni*, demonstrating its utility across divergent biological systems [2].

Why a Pan-HAT Inhibitor Like PU139 Matters


The epigenetic landscape is regulated by multiple HAT subfamilies with overlapping and distinct substrate specificities, meaning that functional compensation often masks the effects of targeting a single acetyltransferase isoform [1]. While selective inhibitors like PU141 (CBP/p300-selective) or C646 (p300-selective) are valuable for dissecting the role of specific enzymes, they cannot recapitulate the broad cellular hypoacetylation phenotype or the associated downstream biological effects of simultaneous, multi-target HAT inhibition [1][2]. Therefore, a rigorously characterized pan-inhibitor like PU139 is not interchangeable with selective probes. Its unique, documented polypharmacology across the GNAT and p300/CBP families is essential for experiments designed to achieve maximal disruption of the cellular acetylation machinery, as required in studies of combination therapy, certain apoptosis pathways, and systems where redundancy in acetyltransferase function is high [1].

PU139: Comparative Efficacy & Selectivity


Pan-HAT Inhibition Versus Selective Analogs

PU139 is a pan-HAT inhibitor, potently blocking four distinct acetyltransferases, whereas the closely related analog PU141 is selective for only two members of the p300/CBP family [1]. This difference arises from the N-phenyl substitution in PU139 versus the N-benzyl substitution in PU141, which impedes optimal binding of the latter within the active site of GNAT enzymes (Gcn5, PCAF) [1]. Consequently, experiments requiring broad-spectrum inhibition of HAT activity across both the GNAT and p300/CBP subfamilies cannot substitute PU141 for PU139 [1].

Epigenetics Enzyme Inhibition Chemical Biology

Caspase-Independent Cell Death Induction

In the SK-N-SH neuroblastoma cell line, PU139 triggers a caspase-independent form of cell death, a mechanism distinct from classical caspase-dependent apoptosis induced by many conventional chemotherapeutics [1]. This was demonstrated by showing that the pan-caspase inhibitor zVAD.fmk fails to rescue cells from PU139-induced cytotoxicity, with high levels of cell death (Annexin-V/PI double-positive) observed even in its presence [1].

Cancer Biology Apoptosis Mechanism of Action

In Vivo Synergy with Doxorubicin

In a SK-N-SH neuroblastoma xenograft mouse model, PU139 demonstrates significant in vivo synergy when combined with the standard chemotherapeutic agent doxorubicin, enhancing the overall antitumor effect [1]. This combination resulted in greater tumor growth inhibition compared to either single-agent treatment [1].

Oncology Combination Therapy In Vivo Pharmacology

In Vivo Target Engagement & Histone Hypoacetylation

PU139 demonstrates clear, quantifiable target engagement in vivo, causing significant reduction in the acetylation of specific histone lysine residues in healthy mice at therapeutically relevant doses [1]. This in vivo pharmacodynamic biomarker confirms that the compound reaches its target and elicits the expected biochemical effect at exposures that correlate with antitumor activity [1].

Pharmacodynamics Target Engagement Epigenetics

Schistosome Chemical Probe Validation

Beyond oncology, PU139 has been functionally validated as a HAT inhibitor in *Schistosoma mansoni*, where it directly impairs the expression of the major eggshell protein gene, *Smp14*, by maintaining its promoter in a repressed, hypoacetylated state [1]. This results in a clear, quantifiable phenotypic outcome: the production of severely malformed and non-viable eggs, confirming the functional role of HAT activity in this biological context [1].

Parasitology Chemical Biology Transcriptional Regulation

PU139: Research Applications


Functional Redundancy and Pan-HAT Inhibition

Use PU139 as a tool compound to achieve broad inhibition of multiple HAT families (GNAT and p300/CBP). This approach is critical for uncovering phenotypes masked by functional compensation when using isoform-selective inhibitors like PU141 or C646 [1]. By comparing the cellular and genomic effects of PU139 with those of selective probes, researchers can deconvolve the specific and overlapping roles of different HAT subfamilies in processes such as transcriptional regulation, differentiation, and disease progression [1]. For example, the distinct lysine acetylation patterns affected by PU139 (H3K14, H4K8) versus other agents can serve as a readout for target engagement and selectivity [1].

Caspase-Independent Cell Death & Apoptosis Resistance

Employ PU139 as a chemical inducer of caspase-independent cell death in apoptosis-resistant cancer models [1]. The documented ability of PU139 to trigger cell death that is not blocked by the pan-caspase inhibitor zVAD.fmk makes it a valuable tool for dissecting alternative, non-apoptotic cell death pathways, such as necroptosis, autophagy, or parthanatos [1]. This application is particularly relevant for studying neuroblastoma and other cancers where intrinsic apoptosis resistance is a major therapeutic challenge [1].

Combination Therapy Synergy

Utilize PU139 in preclinical in vivo models to validate the concept of chemosensitization through epigenetic modulation [1]. The established synergistic interaction between PU139 and doxorubicin in a neuroblastoma xenograft model provides a strong foundation for exploring similar combinations with other DNA-damaging agents, targeted therapies, or additional epigenetic drugs [1]. The availability of a clear in vivo pharmacodynamic biomarker—reduction of histone acetylation in bone marrow—allows for precise correlation of target engagement with the enhanced therapeutic effect [1].

HAT-Dependent Gene Regulation in Schistosomes

Apply PU139 as a chemical probe to investigate the role of histone acetylation in the biology of parasitic flatworms like *Schistosoma mansoni* [1]. The compound's ability to penetrate worm tissues and induce hypoacetylation at specific gene promoters, such as *Smp14*, allows researchers to link epigenetic modifications directly to critical phenotypic outcomes like egg development and viability [1]. This model provides a validated, tractable system for studying the functional consequences of pan-HAT inhibition in a metazoan organism beyond standard mammalian cell lines [1].

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